molecular formula H4INO3 B156991 Ammonium iodate CAS No. 13446-09-8

Ammonium iodate

Cat. No.: B156991
CAS No.: 13446-09-8
M. Wt: 192.941 g/mol
InChI Key: ZRDJERPXCFOFCP-UHFFFAOYSA-N
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Description

Ammonium iodate (NH₄IO₃) is an inorganic compound composed of ammonium (NH₄⁺) and iodate (IO₃⁻) ions. It has a molecular weight of 192.94 g/mol and a CAS number of 13446-09-8 . The compound crystallizes in an orthorhombic system with space group Pc21n, forming chains of IO₃⁻ pyramids and NH₄⁺ ions aligned along the polar axis . This compound is pyroelectric, making it a candidate for ferroelastic applications .

Safety and Handling:
this compound is classified as a laboratory chemical with hazards including serious eye irritation (GHS H319). Precautions include avoiding dust formation, using protective equipment, and proper disposal . It is thermally unstable, requiring storage away from heat and combustible materials .

Properties

CAS No.

13446-09-8

Molecular Formula

H4INO3

Molecular Weight

192.941 g/mol

IUPAC Name

azane;iodic acid

InChI

InChI=1S/HIO3.H3N/c2-1(3)4;/h(H,2,3,4);1H3

InChI Key

ZRDJERPXCFOFCP-UHFFFAOYSA-N

SMILES

[NH4+].[O-]I(=O)=O

Canonical SMILES

N.OI(=O)=O

Other CAS No.

13446-09-8

Pictograms

Oxidizer; Irritant

Synonyms

Ammonium iodine oxide-18O3;  Iodic-18O3 Acid Ammonium Salt

Origin of Product

United States

Preparation Methods

Neutralization of Iodic Acid with Ammonia

The most straightforward method involves neutralizing iodic acid (HIO₃) with ammonia. This reaction proceeds through the following stoichiometry:

HIO3+NH3NH4IO3+H2O\text{HIO}3 + \text{NH}3 \rightarrow \text{NH}4\text{IO}3 + \text{H}_2\text{O}

Procedure :

  • Dissolve analytical-grade iodic acid in water.

  • Gradually add ammonia water (NH₃·H₂O) to the solution under stirring.

  • Continue until precipitation of NH₄IO₃ occurs.

  • Filter the precipitate, wash with cold water, and dry under controlled conditions.

Advantages :

  • High purity (often exceeding 99%).

  • Minimal side reactions due to low solubility of NH₄IO₃ in cold water.

Limitations :

  • Requires pure iodic acid, which can be costly.

  • Slow precipitation may necessitate extended reaction times.

Metathesis Reaction with Barium Iodate and Ammonium Sulfate

This method leverages the low solubility of barium sulfate (BaSO₄) to drive the reaction:

Ba(IO3)2+(NH4)2SO42NH4IO3+BaSO4\text{Ba(IO}3\text{)}2 + (\text{NH}4\text{)}2\text{SO}4 \rightarrow 2\text{NH}4\text{IO}3 + \text{BaSO}4

Procedure :

  • Dissolve barium iodate in hot water.

  • Add ammonium sulfate solution to the mixture.

  • Filter out BaSO₄ precipitate.

  • Evaporate the filtrate to crystallize NH₄IO₃.

Advantages :

  • Avoids direct handling of iodic acid.

  • High yield due to complete precipitation of BaSO₄.

Limitations :

  • Requires precise control of reaction temperature to prevent side reactions.

Oxidation of Iodine with Hydrogen Peroxide in Ammonia

A less common method involves oxidizing elemental iodine (I₂) using hydrogen peroxide (H₂O₂) in an ammonia solution:

2I2+5H2O2+2NH32NH4IO3+5H2O2\text{I}2 + 5\text{H}2\text{O}2 + 2\text{NH}3 \rightarrow 2\text{NH}4\text{IO}3 + 5\text{H}_2\text{O}

Procedure :

  • Dissolve crushed iodine in a mixture of ammonia water and hydrogen peroxide.

  • Stir until the solution turns yellow, indicating iodide-to-iodate conversion.

  • Evaporate the solution in a water bath to crystallize NH₄IO₃.

Advantages :

  • Utilizes iodine as a starting material, which is more accessible than iodic acid.

Limitations :

  • Excess H₂O₂ may lead to over-oxidation or decomposition.

  • Requires careful temperature control to prevent explosion.

Comparative Analysis of Preparation Methods

Parameter Neutralization Metathesis Oxidation
Reagents HIO₃, NH₃Ba(IO₃)₂, (NH₄)₂SO₄I₂, H₂O₂, NH₃
Conditions Ambient to 50°C50–80°CRoom temperature
Yield >90%>85%70–85%
Purity >99%>95%90–95%
Catalysts/Additives NoneNoneH₂O₂
References

Alternative Approaches and Considerations

Biological Oxidation by Marine Bacteria

Marine ammonia-oxidizing bacteria (AOB), such as Nitrosomonas sp. and Nitrosococcus oceani, oxidize iodide (I⁻) to iodate (IO₃⁻) under ambient conditions. This process occurs alongside ammonia oxidation and is influenced by substrate concentrations.

Key Findings :

  • Nitrosomonas sp. produces IO₃⁻ at rates of ~2,348 nM/day, with iodate-to-nitrite ratios of ~9.2.

  • Nitrosococcus oceani exhibits lower iodate production rates (~897 nM/day) but higher nitrite yields.

Applications :

  • Environmental studies on iodine cycling in oceans.

  • Potential for sustainable iodate synthesis in bioreactors.

Reaction of Iodine with Ammonia (Avoidance of Nitrogen Triiodide)

Direct dissolution of iodine in ammonia hydroxide forms nitrogen triiodide (NI₃), a highly explosive compound. This method is strictly avoided.

Reaction Caution :

3NH3+I2NI3+3NH4I3\text{NH}3 + \text{I}2 \rightarrow \text{NI}3 + 3\text{NH}4\text{I}

Hazard : NI₃ decomposes violently upon contact or friction, necessitating strict prohibition of this route .

Chemical Reactions Analysis

Thermal Decomposition

Ammonium iodate undergoes self-sustaining decomposition at elevated temperatures, producing nitrogen (N₂), oxygen (O₂), iodine (I₂), and water (H₂O):
NH4IO312N2+12O2+12I2+2H2O\text{NH}_4\text{IO}_3\rightarrow \frac{1}{2}\text{N}_2+\frac{1}{2}\text{O}_2+\frac{1}{2}\text{I}_2+2\text{H}_2\text{O}

Key Findings:

  • Temperature Dependence : Decomposition initiates at 150°C but requires >60°C to sustain the reaction .

  • Byproducts : Iodine vapor (violet) and water are visually detectable during decomposition .

ConditionProductsReaction RateSource
150°C (ambient)N₂, O₂, I₂, H₂OSlow
60–100°C (confined)Enhanced I₂, NH₃ derivativesModerate

Catalytic Combustion

This compound exhibits explosive combustion under catalytic conditions, even at room temperature.

Catalysts and Mechanisms:

  • Copper(II) Chloride (CuCl₂) : Accelerates decomposition, enabling combustion at 0.34 mm/s .

  • Potassium Dichromate (K₂Cr₂O₇) and Manganese Dioxide (MnO₂) : Lower activation energy, promoting rapid exothermic reactions .

Example Reaction with CuCl₂:

NH4IO3+CuCl2CuO+HCl+N2+I2+H2O\text{NH}_4\text{IO}_3+\text{CuCl}_2\rightarrow \text{CuO}+\text{HCl}+\text{N}_2+\text{I}_2+\text{H}_2\text{O}

CatalystBurning Velocity (mm/s)Pressure (atm)Source
CuCl₂0.341
K₂Cr₂O₇0.0541

Photolytic Decomposition

UV irradiation triggers NH₄IO₃ decomposition, generating reactive iodine species (e.g., I₂, HOI) and nitrogen derivatives .

Key Observations:

  • IR Spectral Changes : Bands at 1430 cm⁻¹ (NH₄⁺) and 740 cm⁻¹ (IO₃⁻) diminish, indicating consumption of both ions .

  • Product Ratio : NH₄⁺ and IO₃⁻ are consumed in a 1:1 molar ratio , suggesting coupled redox pathways .

Proposed Pathway:

NH4IO3hνNH3+HIO3N2+I2+O2+H2O\text{NH}_4\text{IO}_3\xrightarrow{h\nu}\text{NH}_3+\text{HIO}_3\rightarrow \text{N}_2+\text{I}_2+\text{O}_2+\text{H}_2\text{O}

Redox Reactions

NH₄IO₃ acts as a strong oxidizer in acidic or reactive environments.

With Hydrogen Peroxide (H₂O₂):

In acidic solutions, H₂O₂ reduces IO₃⁻ to iodous acid (HIO₂), enhancing iodine activation :
IO3+H2O2+H+HIO2+O2+H2O\text{IO}_3^-+\text{H}_2\text{O}_2+\text{H}^+\rightarrow \text{HIO}_2+\text{O}_2+\text{H}_2\text{O}

With Organic Materials:

NH₄IO₃ reacts violently with organics (e.g., sulfur, phosphorus) due to its oxidizing nature, posing explosion risks .

Scientific Research Applications

Ammonium iodate, has several scientific research applications:

Mechanism of Action

Iodic acid exerts its effects primarily through oxidation reactions. It acts as an oxidizer, accepting electrons from the substance being oxidized. This results in the reduction of iodic acid and the oxidation of the target substance. The molecular targets and pathways involved include various organic and inorganic compounds that can undergo oxidation .

Comparison with Similar Compounds

Research Findings and Key Insights

Crystal Engineering: NH₄IO₃’s polar structure contrasts with non-polar KIO₃, enabling applications in pyroelectric devices .

Environmental Impact : Iodate species (including NH₄IO₃) contribute to ozone layer depletion via fungal volatilization .

Safety : Ammonium salts (e.g., NH₄IO₃, NH₄I) require stricter handling than alkali metal iodates due to ammonium’s volatility and combustibility .

Biological Activity

Ammonium iodate (NH₄IO₃) is an inorganic compound that has garnered attention in various scientific fields due to its unique properties and biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, photolytic behavior, and potential applications in environmental science and medicine.

This compound consists of the ammonium cation (NH₄⁺) and the iodate anion (IO₃⁻). It is typically encountered as a white crystalline solid that is soluble in water. The compound can be synthesized through the reaction of iodine with ammonia or ammonium hydroxide.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. Its effectiveness against various bacterial strains has been documented, making it a candidate for further research in the development of antimicrobial agents.

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial activity of this compound against common pathogens. The minimal inhibitory concentration (MIC) was determined for several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial activity, with MIC values comparable to those of established antibiotics.

Bacterial StrainMIC (mg/L)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This table summarizes the MIC values for selected bacterial strains, indicating that this compound is effective against both Gram-positive and Gram-negative bacteria.

Photolytic Behavior

This compound also plays a role in atmospheric chemistry, particularly in polar regions. Research has shown that under ultraviolet (UV) radiation, this compound can undergo photolysis, releasing active iodine species that contribute to oxidative processes in the atmosphere.

Photolysis Study Findings

A study measured the photolysis rate of frozen this compound salts using infrared spectroscopy. The findings revealed that:

  • The photolysis rate was significant under UV radiation.
  • Active iodine was released into the atmosphere, potentially influencing oxidative reactions.

The integrated IR absorption coefficient for the iodate anion was found to be A=9.8±0.5×1017 cm molecule1A=9.8\pm 0.5\times 10^{-17}\text{ cm molecule}^{-1}, indicating a strong interaction between light and the compound.

Applications in Environmental Science

The ability of this compound to release active iodine upon photolysis suggests its potential use in environmental applications, particularly in understanding halogen cycling in polar regions. The release of reactive halogens is crucial for atmospheric chemistry, influencing ozone depletion and other environmental processes.

Summary of Biological Activities

  • Antimicrobial Properties : Effective against various bacterial strains with promising MIC values.
  • Photolytic Activity : Releases active iodine under UV radiation, contributing to atmospheric chemical processes.
  • Environmental Impact : Potential role in halogen cycling and atmospheric reactions.

Q & A

Q. What are the standard methods for synthesizing ammonium iodate, and how can purity be validated?

this compound is typically synthesized via neutralization of iodic acid (HIO₃) with ammonium hydroxide (NH₄OH). A stoichiometric reaction under controlled pH (acidic conditions) ensures high yield. Post-synthesis, purity is validated using:

  • X-ray diffraction (XRD) for crystallinity .
  • Thermogravimetric analysis (TGA) to confirm decomposition temperatures .
  • Ion chromatography to quantify residual NH₄⁺ and IO₃⁻ ions .

Q. How does this compound’s solubility vary with temperature, and what implications does this have for experimental design?

this compound is sparingly soluble in cold water but exhibits increased solubility at elevated temperatures. For reproducible results:

  • Prepare saturated solutions at defined temperatures (e.g., 25°C vs. 60°C) and quantify dissolved ions via gravimetric analysis .
  • Note that decomposition risks (e.g., NH₃ release) arise above 150°C, requiring inert atmospheres for high-temperature studies .

Q. What spectroscopic techniques are suitable for characterizing this compound’s structure?

  • FTIR spectroscopy identifies vibrational modes of IO₃⁻ (e.g., asymmetric stretching at ~780 cm⁻¹) and NH₄⁺ (N-H bending at ~1400 cm⁻¹) .
  • Raman spectroscopy complements FTIR by resolving lattice vibrations and symmetry .
  • UV-Vis spectroscopy measures absorption cross-sections for photolysis studies (250–400 nm) .

Advanced Research Questions

Q. How can conflicting kinetic data in this compound-mediated redox reactions be resolved?

Example: In thiourea oxidation by IO₃⁻, iodide (I⁻) intermediates exhibit concentration extrema due to competing reactions . To resolve contradictions:

  • Use stopped-flow spectroscopy to track transient species (e.g., I₂, HIO) .
  • Apply kinetic modeling (e.g., using rate constants for sub-reactions like I⁻ + IO₃⁻ → I₂) .
  • Validate models via cyclic voltammetry to detect redox-active intermediates .

Q. What experimental setups are required to study this compound’s photolysis in polar environments?

  • Simulate polar conditions using low-temperature UV chambers (<0°C) to freeze aqueous NH₄IO₃ .
  • Measure photolytic iodine (I₂) release via gas chromatography-mass spectrometry (GC-MS) .
  • Calculate quantum yields by correlating UV irradiance (measured with actinometry ) with I₂ production rates .

Q. How can this compound’s role in atmospheric iodine activation be modeled?

  • Input experimental photolysis rates into atmospheric chemistry models (e.g., GEOS-Chem) to predict iodine flux in polar regions .
  • Validate models against field data (e.g., Arctic iodine monoxide (IO) concentrations) .

Q. What methodologies ensure accurate quantification of this compound in complex matrices (e.g., environmental samples)?

  • Iodate-selective electrodes for direct measurement in aqueous solutions .
  • Inductively coupled plasma optical emission spectroscopy (ICP-OES) for trace NH₄IO₃ detection (detection limit ~0.1 ppm) .
  • Potassium iodate titration (GB/T standard methods) for industrial-grade samples .

Methodological Notes

  • Safety : NH₄IO₃ decomposes exothermically, releasing toxic fumes (NH₃, I₂). Use fume hoods , antistatic gloves (EN 374 standard), and flame-retardant lab coats during handling .
  • Data Reproducibility : Precisely control humidity, as NH₄IO₃ is hygroscopic and deliquescence alters reaction kinetics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ammonium iodate

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